

Application Notes and Protocols: Dioctyl Maleate in Flexible PVC Film Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dioctyl maleate

Cat. No.: B1236290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, PVC is characterized by its high hardness and modulus. To impart flexibility for applications such as films, tubing, and cable insulation, plasticizers are incorporated into the PVC matrix.

Dioctyl maleate (DOM) is a maleic acid ester that serves as an effective plasticizer for PVC, enhancing its elasticity and flexibility.^{[1][2]} Notably, DOM is a phthalate-free plasticizer, offering an alternative to traditional phthalates like dioctyl phthalate (DOP), which have faced regulatory scrutiny due to potential health concerns.^[3]

These application notes provide a comprehensive overview of the use of **dioctyl maleate** in the production of flexible PVC films. This document outlines typical formulations, experimental protocols for film preparation and testing, and a summary of the expected performance characteristics of DOM-plasticized PVC films.

Data Presentation: Performance of Dioctyl Maleate in Flexible PVC

The following tables summarize the typical physical and mechanical properties of flexible PVC films plasticized with **dioctyl maleate**. For comparative purposes, data for the widely used plasticizer dioctyl phthalate (DOP) are also included. It is important to note that specific values

can vary depending on the exact formulation, processing conditions, and the grade of PVC resin used.

Table 1: Mechanical Properties of Flexible PVC Films

Property	Test Method	PVC with Dioctyl Maleate (DOM)	PVC with Dioctyl Phthalate (DOP)
Tensile Strength (MPa)	ASTM D638 / ASTM D2284	15 - 25	18 - 28
Elongation at Break (%)	ASTM D638 / ASTM D2284	250 - 400	300 - 450
Hardness (Shore A)	ASTM D2240	70 - 90	70 - 90

Note: The general trend shows that as plasticizer concentration increases, tensile strength decreases while elongation at break increases.

Table 2: Thermal and Migration Properties of Flexible PVC Films

Property	Test Method	PVC with Dioctyl Maleate (DOM)	PVC with Dioctyl Phthalate (DOP)
Thermal Stability	TGA / Oven Aging	Good	Good
Plasticizer Migration (e.g., into hexane)	ISO 177:2016(E)	Lower than DOP	Higher than DOM
Volatility	Activated Carbon Method	Lower than DOP	Higher than DOP

Experimental Protocols

Materials and Equipment

- PVC Resin: Suspension grade (e.g., K-value 65-70)
- Plasticizer: **Dioctyl Maleate (DOM)**

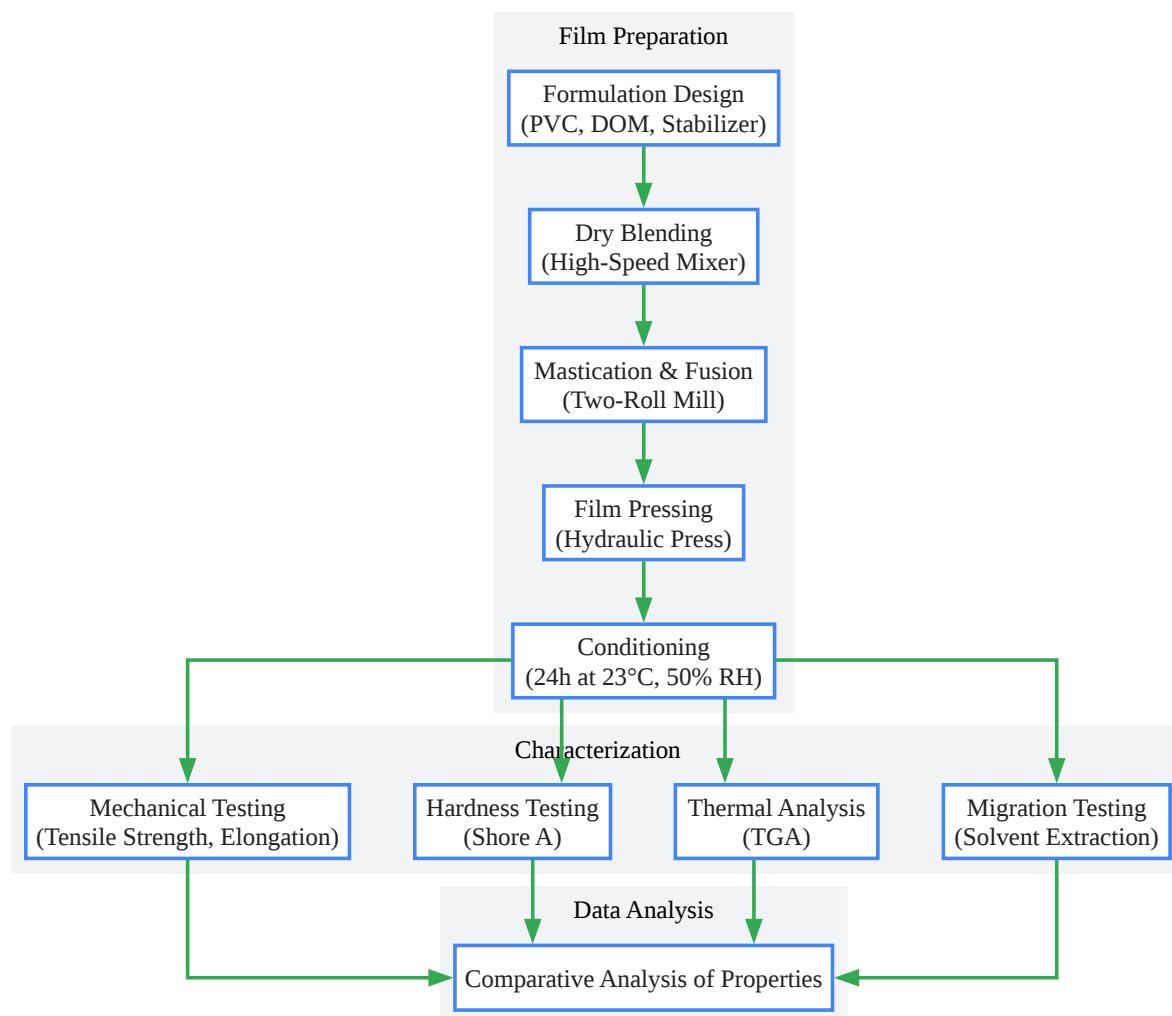
- Thermal Stabilizer: (e.g., Calcium-Zinc stearate, organotin stabilizer)
- Lubricant: (e.g., Stearic acid)
- Processing Equipment:
 - High-speed mixer or ribbon blender
 - Two-roll mill with heating and cooling capabilities
 - Hydraulic press with heated platens
 - Film casting knife or extruder
- Testing Equipment:
 - Universal Testing Machine (for tensile properties)
 - Shore A Durometer (for hardness)
 - Thermogravimetric Analyzer (TGA)
 - Extraction cell (for migration testing)
 - Analytical balance

Preparation of Flexible PVC Film (Two-Roll Mill Method)

- Compounding:
 - Pre-weigh the PVC resin, **dioctyl maleate**, thermal stabilizer, and any other additives according to the desired formulation (e.g., PVC: 100 phr, DOM: 40-60 phr, Stabilizer: 2-3 phr).
 - Dry blend the components in a high-speed mixer for 5-10 minutes at room temperature to ensure uniform distribution.
- Milling and Mastication:

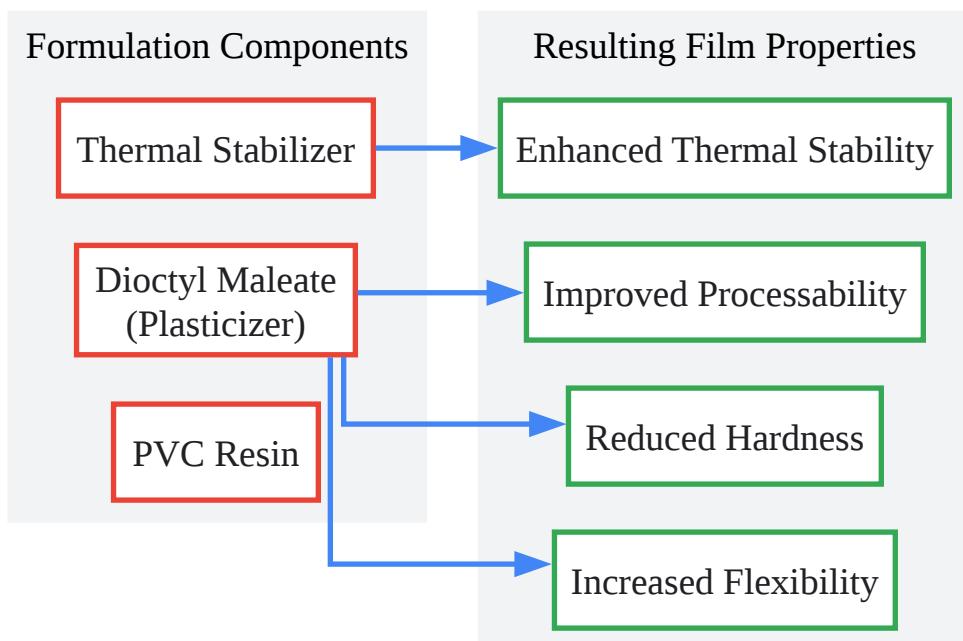
- Preheat the two-roll mill to a surface temperature of 150-170°C.
- Set the friction ratio of the rolls (e.g., 1.2:1).
- Gradually add the dry blend to the nip of the rolls.
- Continuously cut and fold the PVC sheet on the mill for 10-15 minutes to ensure proper fusion and homogenization of the components. The material should form a smooth, continuous sheet.

- Film Formation:
 - Adjust the nip gap of the rolls to the desired film thickness (e.g., 0.5 - 1.0 mm).
 - Pass the milled sheet through the rolls one final time to obtain a film of uniform thickness.
 - Carefully remove the hot PVC film from the mill.
- Pressing and Annealing (Optional, for improved surface finish and stress relaxation):
 - Place the PVC film between two polished metal plates lined with a release film.
 - Transfer the assembly to a hydraulic press preheated to 160-180°C.
 - Apply a low pressure (e.g., 5-10 MPa) for 2-5 minutes.
 - Cool the press platens with circulating water while maintaining pressure until the film reaches room temperature.
 - Remove the film from the press.
- Conditioning:
 - Store the prepared PVC films at a standard condition (e.g., $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity) for at least 24 hours before testing.


Characterization of Flexible PVC Films

- Tensile Strength and Elongation at Break:

- Cut dumbbell-shaped specimens from the conditioned PVC film according to ASTM D638 specifications.
- Measure the thickness of each specimen.
- Conduct the tensile test using a Universal Testing Machine at a specified crosshead speed (e.g., 50 mm/min).
- Record the maximum load and the elongation at the point of fracture to calculate tensile strength and elongation at break.


- Hardness:
 - Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.
 - Measure the Shore A hardness using a durometer according to ASTM D2240.
- Thermal Stability (TGA):
 - Place a small, known weight of the PVC film in a TGA crucible.
 - Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).
 - Record the weight loss as a function of temperature to determine the onset of degradation.
- Plasticizer Migration (Solvent Extraction):
 - Cut a precisely weighed sample of the PVC film.
 - Immerse the sample in a solvent (e.g., n-hexane) in a sealed container at a specified temperature and duration (e.g., 24 hours at 23°C), as per ISO 177:2016(E).
 - Remove the sample, dry it to a constant weight, and re-weigh it.
 - The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for PVC film production and testing.

[Click to download full resolution via product page](#)

Caption: Relationship between formulation components and film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl Maleate (DOM) – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 2. Diethyl Maleate (DOM) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Diethyl Maleate in Flexible PVC Film Production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236290#use-of-diethyl-maleate-in-the-production-of-flexible-pvc-films>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com